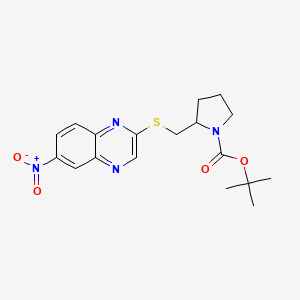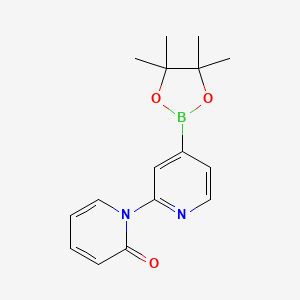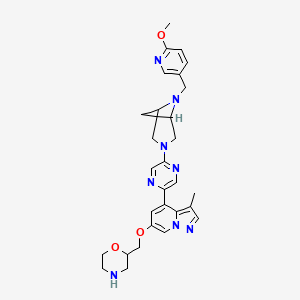![molecular formula C10H15ClN2OS B14116643 trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol: is a chemical compound that features a cyclohexanol core with a thiazole ring and a chlorine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol typically involves a multi-step process. One common method includes the reaction of 2-chloro-1,3-thiazole with cyclohexanol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for various substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mécanisme D'action
The mechanism of action of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
2-Chloro-1,3-thiazole: Shares the thiazole ring but lacks the cyclohexanol moiety.
Cyclohexanol: Lacks the thiazole ring and chlorine substituent.
Thiamine (Vitamin B1): Contains a thiazole ring but has different substituents and biological functions
Uniqueness: trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol is unique due to its combination of a cyclohexanol core with a thiazole ring and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Propriétés
Formule moléculaire |
C10H15ClN2OS |
|---|---|
Poids moléculaire |
246.76 g/mol |
Nom IUPAC |
4-[(2-chloro-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-13-6-9(15-10)5-12-7-1-3-8(14)4-2-7/h6-8,12,14H,1-5H2 |
Clé InChI |
SQONRQLNHUZFGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NCC2=CN=C(S2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
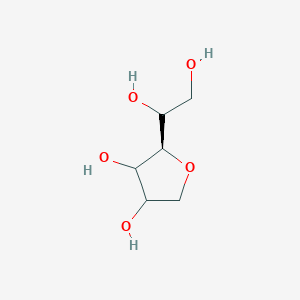
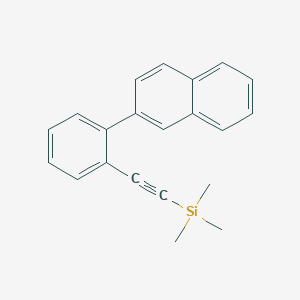
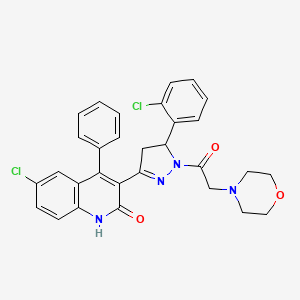
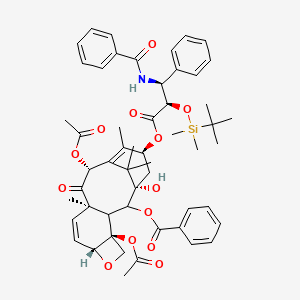
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)
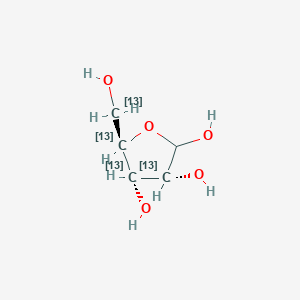
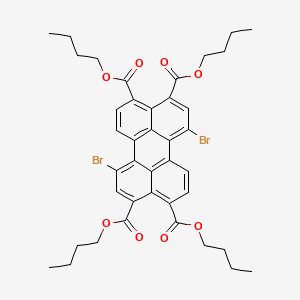
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
